5-iodopentanoic acid

Catalog No.
S6876620
CAS No.
19448-36-3
M.F
C5H9IO2
M. Wt
228
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodopentanoic acid

CAS Number

19448-36-3

Product Name

5-iodopentanoic acid

Molecular Formula

C5H9IO2

Molecular Weight

228

5-Iodopentanoic acid is a carboxylic acid characterized by a five-carbon chain (pentanoic acid) with an iodine atom attached to the fifth carbon, which is furthest from the carboxyl group. The molecular formula of 5-iodopentanoic acid is C5H9IO2\text{C}_5\text{H}_9\text{I}\text{O}_2, and its structure contributes to its unique chemical properties, including its acidic nature due to the presence of the carboxyl functional group. The iodine atom introduces halogen characteristics, influencing both reactivity and potential biological interactions .

Typical of carboxylic acids and halogenated compounds. A notable reaction involves nucleophilic substitution, where 5-bromopentanoic acid can be converted to 5-iodopentanoic acid through treatment with sodium iodide. The reaction can be represented as follows:

NaI+BrCH2CH2CH2CH2COOHICH2CH2CH2CH2COOH+NaBr\text{NaI}+\text{BrCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH}\rightarrow \text{ICH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH}+\text{NaBr}

In this reaction, the iodide ion acts as a nucleophile, displacing the bromine atom.

Several methods can be employed to synthesize 5-iodopentanoic acid:

  • Nucleophilic Substitution: As mentioned earlier, one common method involves replacing a bromine atom in 5-bromopentanoic acid with an iodide ion using sodium iodide.
  • Halogenation of Pentanoic Acid: Another synthetic route may involve direct halogenation of pentanoic acid under controlled conditions to introduce iodine into the molecule.
  • Oxidative Reactions: Iodinated derivatives can also be synthesized through oxidative reactions involving suitable precursors that contain iodine .

5-Iodopentanoic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may allow it to serve as a building block for developing new drugs or therapeutic agents.
  • Chemical Synthesis: It can act as an intermediate in organic synthesis, particularly in creating other iodinated compounds or derivatives.
  • Biochemical Research: Its properties may be useful in studying halogenated compounds' behavior in biological systems .

Several compounds share structural similarities with 5-iodopentanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-Bromopentanoic AcidSimilar carbon chain; bromine instead of iodineMore reactive due to bromine's electronegativity
Pentanoic AcidNo halogen; only carboxyl groupLacks halogen properties
4-Iodopentanoic AcidIodine at the fourth positionDifferent reactivity profile
3-Iodopropionic AcidShorter carbon chain (three carbons)More polar due to shorter chain
5-Azidopentanoic AcidAzide group instead of iodineDifferent reactivity and applications

The presence of iodine in 5-iodopentanoic acid distinguishes it from these similar compounds, affecting its chemical reactivity and potential biological activity .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-26-2023

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